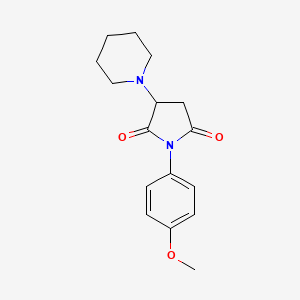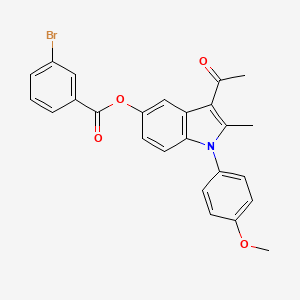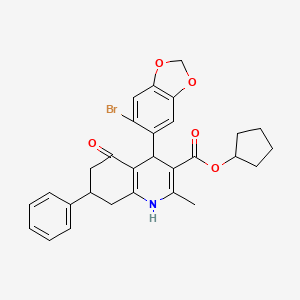![molecular formula C20H15Cl2N3O4 B11683565 Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11683565.png)
Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorophenyl and pyrazole moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
- 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
Uniqueness
Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique combination of chlorophenyl and pyrazole moieties, which confer specific chemical properties and reactivity. This makes it a valuable compound for studying complex organic reactions and developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C20H15Cl2N3O4 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-5-3-4-12(22)10-14)19(27)24(18(15)26)13-8-6-11(21)7-9-13/h3-10,15,17H,2H2,1H3 |
Clé InChI |
VCFSAPQHUUBITR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B11683495.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683497.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11683503.png)


![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)


![2-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11683547.png)
![2-({4-[(5E)-5-(3-{4-[(2-carboxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11683555.png)
![(2E)-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11683562.png)
